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Compound of Interest

Compound Name: 1,3-Dichloro-2-methylpropane

Cat. No.: B1596176

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1,3-
Dichloro-2-methylpropane (CAS No: 616-19-3), a halogenated hydrocarbon of interest in
synthetic chemistry and material science. This document presents available and predicted
spectroscopic data, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass
Spectrometry (MS), along with detailed experimental protocols.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for 1,3-Dichloro-2-
methylpropane. Note that while experimental Mass Spectrometry and Infrared data are
referenced, specific experimental Nuclear Magnetic Resonance data is not readily available in
public databases. Therefore, the NMR data presented is based on established prediction
models and should be considered as such.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted *H NMR Spectroscopic Data for 1,3-Dichloro-2-methylpropane

© 2025 BenchChem. All rights reserved. 1/5 Tech Support


https://www.benchchem.com/product/b1596176?utm_src=pdf-interest
https://www.benchchem.com/product/b1596176?utm_src=pdf-body
https://www.benchchem.com/product/b1596176?utm_src=pdf-body
https://www.benchchem.com/product/b1596176?utm_src=pdf-body
https://www.benchchem.com/product/b1596176?utm_src=pdf-body
https://www.benchchem.com/product/b1596176?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1596176?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory
Check Availability & Pricing

Chemical Shift (5,

Coupling Constant

Protons Multiplicity

ppm) (J, Hz)
H-1, H-1' ~ 3.65 Doublet ~6.0
H-2 ~2.20 Multiplet
H-3, H-3' ~1.15 Doublet ~7.0

Solvent: CDCIs, Reference: TMS at 0.00 ppm.

Table 2: Predicted 13C NMR Spectroscopic Data for 1,3-Dichloro-2-methylpropane

Carbon Chemical Shift (6, ppm)
C-1 ~50
C-2 ~40
C-3 ~18

Solvent: CDCIs, Reference: TMS at 0.00 ppm.

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for 1,3-Dichloro-2-methylpropane

Wavenumber (cm~12) Vibration Type Functional Group
2960 - 2850 C-H Stretch Alkyl (CH, CHz, CH3)
1470 - 1430 C-H Bend Alkyl (CH2)
1385 - 1365 C-H Bend Alkyl (CH3)
800 - 600 C-CI Stretch Halogenated Alkane

Mass Spectrometry (MS)

Table 4: Prominent Mass Spectrometry Peaks for 1,3-Dichloro-2-methylpropane[1]
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miz Relative Intensity Proposed Fragment

55 100% (Base Peak) [CaH7]*

41 High [C3Hs]*

90 Moderate [CaH7CI]* (loss of Cl)

126, 128 Low [M]*, [M+2]* (Molecular lon)

lonization Method: Electron lonization (EI)

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data
presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of 1,3-Dichloro-2-methylpropane would be dissolved in deuterated chloroform
(CDCIs) containing a small amount of tetramethylsilane (TMS) as an internal standard. Both *H
and 3C NMR spectra would be acquired on a standard NMR spectrometer, for instance, a 400
MHz instrument. For tH NMR, a sufficient number of scans would be averaged to obtain a good
signal-to-noise ratio. For 3C NMR, a proton-decoupled sequence would be used to simplify the
spectrum to single lines for each unique carbon atom.

Infrared (IR) Spectroscopy

The IR spectrum of liquid 1,3-Dichloro-2-methylpropane can be obtained using the neat liquid
film method. A drop of the sample is placed between two sodium chloride (NaCl) or potassium
bromide (KBr) plates to create a thin film. The plates are then mounted in the sample holder of
an FTIR spectrometer, and the spectrum is recorded over the standard mid-IR range (e.g.,
4000-400 cm~1). A background spectrum of the clean plates is recorded first and subtracted
from the sample spectrum.

Mass Spectrometry (MS)

The mass spectrum is typically obtained using a mass spectrometer equipped with an electron
ionization (EI) source. A small amount of the volatile liquid sample is introduced into the
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instrument, often via a gas chromatograph (GC-MS) for separation and purification. In the El
source, the sample molecules are bombarded with high-energy electrons (typically 70 eV),
causing ionization and fragmentation. The resulting ions are then separated by their mass-to-

charge ratio (m/z) by a mass analyzer and detected.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow of using different spectroscopic
techniques to elucidate the structure of 1,3-Dichloro-2-methylpropane.

Spectroscopic Analysis of 1,3-Dichloro-2-methylpropane
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Caption: Workflow of structural elucidation using NMR, IR, and MS.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic Profile of 1,3-Dichloro-2-methylpropane:
A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1596176#spectroscopic-data-nmr-ir-ms-of-1-3-
dichloro-2-methylpropane]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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